Iprodione

Description

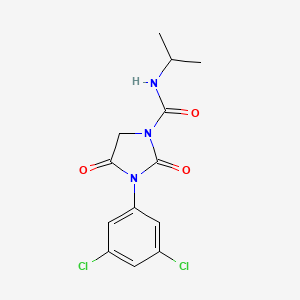

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUFESLQCSAYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024154 | |

| Record name | 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Merck Index] White powder; [MSDSonline], Solid | |

| Record name | Iprodione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Iprodione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

>100 °C | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 20 °C (g/l): ethanol 25; methanol 25; acetone 300; dichloromethane 500; dimethylformamide 500, Solubility (20 °C): 300 g/l acetophenone, anisole; 500 g/l 1-methyl-2-pyrrolidone, Solubility: acetonitrile 150, toluene 150, benzene 200 (all in g/l at 20 °C), In water, 13.9 mg/l @ 25 °C., 0.0139 mg/mL at 25 °C | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iprodione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.75X10-9 mm Hg @ 25 °C | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystals | |

CAS No. |

36734-19-7 | |

| Record name | Iprodione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36734-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iprodione [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036734197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-dichlorophenyl)-2,4-dioxo-N-isopropylimidazolidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRODIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3AYV2A6EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iprodione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

approx 136 °C, 136 °C | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iprodione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Iprodione's Mechanism of Action on Fungal Pathogens: A Technical Guide

Abstract: Iprodione, a dicarboximide fungicide, has been a critical tool in the management of a broad spectrum of fungal diseases affecting various crops.[1][2] Its efficacy stems from a multi-faceted mechanism of action that primarily targets the osmotic signal transduction pathway, leading to a cascade of cytotoxic events within the fungal cell. This document provides an in-depth exploration of this compound's molecular interactions, the resultant cellular effects, and the mechanisms by which fungal pathogens develop resistance. It consolidates quantitative data, details key experimental protocols, and visualizes complex pathways to offer a comprehensive resource for the scientific community.

Primary Fungicidal Effects

This compound is a contact fungicide with both protective and curative properties.[2][3] Its primary observable effects on fungal pathogens are the potent inhibition of fungal spore germination and the disruption of mycelial growth.[4][5] By arresting the fungus at these early stages of its lifecycle, this compound effectively prevents the establishment and spread of infection.[1][3] The mode of action is classified by the Fungicide Resistance Action Committee (FRAC) as Group 2, targeting the MAP/Histidine-Kinase in osmotic signal transduction.[6]

Core Mechanism: Disruption of the High-Osmolarity Glycerol (HOG) Pathway

The central mechanism of this compound's fungitoxicity lies in its interference with the High-Osmolarity Glycerol (HOG) signaling pathway. This pathway is a conserved signal transduction cascade crucial for fungal adaptation to environmental stresses like osmotic shock.[7][8]

2.1 The Target: Group III Histidine Kinase The specific molecular target of this compound is a Group III histidine kinase (HK), a key sensor protein at the top of the HOG cascade.[7][9] This protein is referred to by different names in various fungi, such as Bos1 in Botrytis cinerea and Shos1 in Sclerotinia homoeocarpa.[7] Under normal conditions, this histidine kinase perceives hyperosmotic stress and initiates a phosphorelay cascade.

2.2 Hyperactivation of the MAPK Cascade Instead of inhibiting the pathway, this compound and the related phenylpyrrole fungicide fludioxonil are understood to cause inappropriate hyperactivation of the HOG pathway, even in the absence of osmotic stress.[8][9] This aberrant activation of the downstream Mitogen-Activated Protein Kinase (MAPK) cascade (including the Hog1-type MAPK) leads to a toxic accumulation of downstream effects, such as excessive glycerol synthesis and nuclear translocation of the MAPK, ultimately impairing fungal growth and infection processes.[8][10][11]

Downstream Cellular and Biochemical Effects

The hyperactivation of the HOG pathway and other off-target effects trigger a range of detrimental cellular events.

3.1 Lipid Peroxidation and Membrane Damage A significant consequence of this compound exposure is the induction of lipid peroxidation in fungal cells.[12] This process involves the oxidative degradation of lipids in the cell membrane, leading to a loss of membrane integrity. The resulting damage causes significant cellular leakage of essential ions and small molecules, correlating strongly with fungicidal activity.[12]

3.2 Inhibition of Macromolecule Synthesis this compound has been shown to interfere with the synthesis of crucial macromolecules. Reports indicate that it disrupts DNA, RNA, and protein synthesis, which are fundamental processes for fungal growth, development, and reproduction.[1][3][13] This inhibition contributes directly to the observed cessation of spore germination and mycelial proliferation.

3.3 Induction of Cell Death Pathways The cellular damage induced by this compound can trigger programmed cell death pathways. In non-target organisms like honeybees, this compound has been observed to cause effects characteristic of apoptosis, autophagy, and necrosis.[13][14] It is proposed that this compound inhibits glutathione synthesis, leading to an accumulation of reactive oxygen species (ROS) that cause widespread cellular damage and initiate these cell death cascades.[13][14]

Mechanisms of Fungal Resistance

The intensive use of this compound has led to the emergence of resistant fungal populations. Resistance can be qualitative (high-level) or quantitative (moderate-level) and typically arises from two primary genetic mechanisms.[7][15]

4.1 Target Site Modification The most well-documented mechanism of resistance is the modification of the this compound target, the Group III histidine kinase. Point mutations (nonsynonymous polymorphisms) in the gene encoding this protein (e.g., bos1 or Shos1) can alter the protein's structure, reducing its affinity for this compound.[7][15][16] This prevents the fungicide from hyperactivating the HOG pathway, thereby conferring resistance. For instance, specific amino acid substitutions in the Bos1 protein have been directly linked to moderate and high levels of this compound resistance in B. cinerea.[15]

4.2 Overexpression of Efflux Pumps A second mechanism involves the increased expression of ATP-binding cassette (ABC) transporters.[16] These membrane proteins function as efflux pumps, actively transporting xenobiotics, including fungicides like this compound, out of the fungal cell. The overexpression of specific transporters, such as ShPDR1 in S. homoeocarpa, reduces the intracellular concentration of this compound, preventing it from reaching its target and resulting in a resistant phenotype.[16]

Quantitative Data Summary

The efficacy of this compound varies between fungal species and isolates. The half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) are standard measures of fungicide activity.

| Fungal Species | Isolate/Strain | Parameter | Value (µM or µg/mL) | Reference |

| Botrytis cinerea | BC2 (Susceptible) | IC₅₀ (Mycelial Growth) | ~2 µM | [12] |

| Bipolaris maydis | Field Isolates (Mean) | EC₅₀ (Mycelial Growth) | 0.685 ± 0.687 µg/mL | [17] |

| Bipolaris maydis | Field Isolates (Range) | EC₅₀ (Mycelial Growth) | 0.088 to 1.712 µg/mL | [17] |

Experimental Protocols

The following sections detail methodologies adapted from key studies investigating this compound's mechanism of action.

6.1 Mycelial Growth Inhibition and Lipid Peroxidation Assay (Adapted from Choi et al., 1997[12])

This protocol is designed to quantify the inhibitory effect of this compound on fungal growth and its capacity to induce lipid peroxidation.

1. Fungal Culture Preparation:

-

Inoculate spores of the target fungus (e.g., Botrytis cinerea) into Potato Dextrose Broth (PDB) at a defined concentration (e.g., 1.3 × 10⁶ spores/mL).

-

Incubate cultures under appropriate conditions (e.g., 25°C, 200 rpm agitation, white light) for 48 hours to reach the logarithmic growth phase.

-

Harvest mycelia by centrifugation (e.g., 5000g for 10 min) and wash twice with a suitable buffer (e.g., 1 mM MOPS, pH 7.0).

-

Resuspend the mycelia in fresh buffer for treatment.

2. Fungicide Treatment:

-

Dispense the mycelial suspension into fresh flasks.

-

Add this compound (dissolved in a carrier solvent like acetone) to achieve a range of final concentrations (e.g., 0 to 33 µM).

-

Include a solvent-only control to account for any effects of the carrier. Ensure the final solvent concentration is minimal (e.g., <1% v/v).

-

Incubate the treated cultures with shaking at 25°C for a specified duration (e.g., 48 hours).

3. Mycelial Growth Inhibition Measurement:

-

After incubation, harvest the mycelia by filtration.

-

Dry the mycelia (e.g., at 60°C until a constant weight is achieved) and determine the dry weight.

-

Calculate the percentage of growth inhibition relative to the solvent-only control.

-

Determine the IC₅₀ value by plotting inhibition percentage against fungicide concentration.

4. Lipid Peroxidation Measurement (TBARS Assay):

-

Harvest mycelia from the treatment flasks.

-

Homogenize the mycelia in a buffer (e.g., Tris-HCl with butylated hydroxytoluene).

-

To a sample of the homogenate, add thiobarbituric acid (TBA) solution in trichloroacetic acid (TCA).

-

Heat the mixture (e.g., 95°C for 30 min) to allow the reaction between malondialdehyde (MDA, a byproduct of lipid peroxidation) and TBA.

-

Cool the samples and centrifuge to pellet debris.

-

Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

-

Quantify the amount of thiobarbituric acid reactive substances (TBARS) using the molar extinction coefficient of the MDA-TBA adduct.

6.2 Cytotoxicity Assay (General Protocol) This protocol assesses the general toxicity of this compound against a cell line.

1. Cell Culture:

-

Culture a relevant cell line (e.g., fungal protoplasts or a model cell line) in an appropriate medium and conditions (e.g., 37°C, 5% CO₂).

-

Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare a dilution series of this compound in the cell culture medium.

-

Replace the medium in the wells with the this compound-containing medium. Include vehicle controls.

-

Incubate for a set period (e.g., 24 hours).

3. Viability Measurement:

-

Use a suitable viability assay, such as the Neutral Red Uptake assay or MTT assay.[13]

-

For Neutral Red, incubate treated cells with Neutral Red dye, which is taken up by viable cells. After washing, the dye is extracted and quantified spectrophotometrically.

-

For MTT, incubate cells with MTT reagent. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified.

-

Cell viability is expressed as a percentage relative to the control-treated cells.

References

- 1. How this compound Protects Crops from Fungal Diseases Effectively [jindunchemical.com]

- 2. How this compound Effectively Protects Crops from Fungal Diseases [jindunchemical.com]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. awiner.com [awiner.com]

- 5. This compound | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Wide distribution of resistance to the fungicides fludioxonil and this compound in Penicillium species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Effects of this compound and fludioxonil on glycerol synthesis and hyphal development in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. The fungicide this compound affects midgut cells of non-target honey bee Apis mellifera workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fitosanitariosostenible.com [fitosanitariosostenible.com]

- 16. Molecular Mechanisms Involved in Qualitative and Quantitative Resistance to the Dicarboximide Fungicide this compound in Sclerotinia homoeocarpa Field Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Iprodione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Iprodione, a dicarboximide fungicide. The document outlines the key chemical transformations, intermediates, and reaction conditions involved in its production. Experimental protocols for crucial steps are provided, along with a summary of relevant quantitative data.

Two Primary Synthesis Pathways for this compound

The synthesis of this compound (3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide) is primarily achieved through two main routes, both of which utilize 3,5-dichloroaniline as a key starting material. These pathways converge on the formation of a critical intermediate, 3-(3,5-dichlorophenyl)hydantoin.

Pathway 1: The Glycine Route

This pathway commences with the synthesis of N-(3,5-dichlorophenyl)glycine, which is then converted to a ureidoacetic acid derivative that subsequently cyclizes to form the hydantoin ring. The final step involves the introduction of the isopropylcarbamoyl group.

Pathway 2: The Isocyanate Route

This alternative route begins with the phosgenation of 3,5-dichloroaniline to produce 3,5-dichlorophenyl isocyanate. This highly reactive intermediate is then reacted with a glycine derivative to form an intermediate that cyclizes to the hydantoin, followed by the final derivatization.

Key Intermediates

The synthesis of this compound involves several key intermediates, the properties of which are crucial for the successful progression of the reaction sequence.

| Intermediate Name | Chemical Formula | Molecular Weight ( g/mol ) | Physical State |

| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Colorless solid |

| N-(3,5-Dichlorophenyl)glycine | C₈H₇Cl₂NO₂ | 220.05 | White solid |

| 3-(3,5-Dichlorophenyl)-ureidoacetic acid | C₉H₈Cl₂N₂O₃ | 279.08 | Solid |

| 3-(3,5-Dichlorophenyl)hydantoin | C₉H₆Cl₂N₂O₂ | 259.07 | Solid (Melting Point: 199°C)[1] |

| 3,5-Dichlorophenyl isocyanate | C₇H₃Cl₂NO | 188.01 | White to light brown powder[2] |

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of this compound are outlined below.

Step 1 (Pathway 1): Synthesis of N-(3,5-Dichlorophenyl)glycine

This procedure details the synthesis of the N-aryl glycine intermediate from 3,5-dichloroaniline and chloroacetic acid.

Materials:

-

3,5-Dichloroaniline

-

Chloroacetic acid

-

Sodium carbonate

-

Hydrochloric acid (concentrated)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 3,5-dichloroaniline and sodium carbonate in water.

-

Slowly add a solution of chloroacetic acid in water to the reaction mixture with continuous stirring.

-

Heat the mixture to reflux for several hours.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the N-(3,5-dichlorophenyl)glycine.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain pure N-(3,5-dichlorophenyl)glycine. A yield of 80% has been reported for a similar synthesis of N-(3,5-Dichlorophenyl)glycine.[3]

Step 2 (Pathway 1): Synthesis of 3-(3,5-Dichlorophenyl)-ureidoacetic acid

This intermediate can be formed by the reaction of N-(3,5-dichlorophenyl)glycine with a cyanate source, such as potassium isocyanate, in an acidic aqueous solution.

Step 3 (Pathway 1): Synthesis of 3-(3,5-Dichlorophenyl)hydantoin

This step involves the cyclization of 3-(3,5-dichlorophenyl)-ureidoacetic acid.

Materials:

-

3-(3,5-Dichlorophenyl)-ureidoacetic acid

-

Chlorobenzene

-

Benzenesulfonic acid

-

Ethanol

Procedure: [1]

-

Suspend 26.3 g of 3-(3,5-dichlorophenyl)-ureidoacetic acid in 180 cc of chlorobenzene.

-

Add 1.2 g of benzenesulfonic acid to the suspension.

-

Heat the mixture to reflux and remove the water formed during the reaction by azeotropic distillation.

-

After approximately 30 minutes of distillation, a clear solution should be obtained.

-

Cool the solution to about 15°C to allow the product to precipitate.

-

Filter the precipitate and wash it with 25 cc of cold ethanol (10°C).

-

After drying, 22.2 g of 3-(3,5-dichlorophenyl)-hydantoin is obtained.

Step 4: Synthesis of this compound

The final step involves the reaction of 3-(3,5-dichlorophenyl)hydantoin with isopropyl isocyanate.

Procedure:

-

3-(3,5-dichlorophenyl)hydantoin is reacted with isopropyl isocyanate in an appropriate solvent.

-

The reaction is typically carried out in the presence of a base to facilitate the reaction.

-

The product, this compound, is then isolated and purified.

Alternative Step 1 (Pathway 2): Synthesis of 3,5-Dichlorophenyl isocyanate

This procedure involves the phosgenation of 3,5-dichloroaniline.

Materials:

-

3,5-Dichloroaniline

-

Toluene

-

Phosgene

-

Nitrogen gas

Procedure: [1]

-

Dissolve 3,5-dichloroaniline in toluene in a reaction kettle.

-

Cool the solution to a temperature between -10°C and 0°C.

-

Introduce phosgene gas into the solution over a period of approximately 6 hours.

-

After the phosgenation is complete, transfer the reaction mixture to a separate kettle and heat to about 105°C until the solution becomes transparent.

-

Maintain the mixture at reflux for a period of time.

-

Purge the system with nitrogen gas to remove excess phosgene and hydrogen chloride, which should be passed through a suitable absorption device.

-

The resulting product is 3,5-dichlorophenyl isocyanate.

Summary of Quantitative Data

| Reaction Step | Starting Material(s) | Product | Yield (%) | Purity (%) | Reference |

| Synthesis of N-(3,5-Dichlorophenyl)glycine | 3,5-Dichloroaniline, Chloroacetic acid | N-(3,5-Dichlorophenyl)glycine | ~80 | - | [3] |

| Synthesis of 3-(3,5-Dichlorophenyl)hydantoin | 3-(3,5-Dichlorophenyl)-ureidoacetic acid | 3-(3,5-Dichlorophenyl)hydantoin | 90.5 | - | [1] |

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis pathways for this compound.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for a single step in the synthesis process, such as the synthesis of an intermediate.

References

Toxicological Profile of Iprodione in Non-Target Organisms: An In-depth Technical Guide

Introduction

Iprodione is a broad-spectrum, contact dicarboximide fungicide used globally to control a wide variety of fungal diseases on crops, ornamental plants, and turf.[1][2] Its primary mode of action in target fungi is the inhibition of spore germination and the growth of fungal mycelium through the disruption of the MAP/Histidine-Kinase in osmotic signal transduction.[2][3] The widespread application of this compound raises concerns about its potential impact on non-target organisms, including mammals, birds, fish, and invertebrates.[4][5][6] This technical guide provides a comprehensive overview of the toxicological profile of this compound in these organisms, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms of toxicity. This document is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Acute Toxicity Profile

The acute toxicity of this compound varies significantly across different non-target species. Generally, it exhibits low acute toxicity to mammals via oral and dermal routes but is considered moderately toxic to avian and aquatic organisms.[1]

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute toxicity values for this compound across various non-target species.

Table 2.1: Acute Toxicity of this compound in Mammalian Species

| Species | Route | Value | Unit | Reference |

| Rat | Oral LD50 | 3500 - >4400 | mg/kg | [1] |

| Rat (female) | Oral LD50 | >3,129 | mg/kg | [7] |

| Mouse | Oral LD50 | 4000 | mg/kg | [1] |

| Rabbit | Oral LD50 | >4400 | mg/kg | [1] |

| Rat | Dermal LD50 | >5,000 | mg/kg | [7] |

| Rabbit | Dermal LD50 | >1,000 | mg/kg | [1] |

| Rat | Inhalation LC50 (4-hr) | >2.09 | mg/L | [1][7] |

Table 2.2: Acute Ecotoxicity of this compound in Avian and Aquatic Species

| Species | Test Type | Value | Unit | Reference |

| Bobwhite Quail | Acute Oral LD50 | 930 | mg/kg | [1] |

| Rainbow Trout | 96-hr LC50 | 6.7 | mg/L | [1] |

| Bluegill Sunfish | 96-hr LC50 | 2.25 | mg/L | [1] |

| Channel Catfish | 96-hr LC50 | 3.06 | ppm | [8] |

| Zebrafish (Danio rerio) | 96-hr LC50 | 5.70 | mg/L | [9][10] |

Table 2.3: Acute Toxicity of this compound in Non-Target Invertebrates

| Species | Endpoint | Observation | Reference |

| Honey Bee (Apis mellifera) | Toxicity | Generally considered nontoxic to bees on an acute basis.[1] However, sublethal effects on midgut cells have been observed.[11][12] | [1][11][12] |

| Earthworm | Acute Ecotoxicity | Classified as moderately toxic. | [13] |

Chronic, Reproductive, and Developmental Toxicity

Chronic exposure to this compound has been shown to affect various organs, and it is recognized as an endocrine disruptor. The liver, kidneys, and reproductive system are identified as primary target organs in animal studies.[1][7][14]

In a 1.5-year study, rats fed dietary doses of approximately 60 mg/kg/day showed no adverse effects.[1] In dogs, a 1-year study identified a No-Observed-Adverse-Effect Level (NOAEL) of less than 0.5 mg/kg/day, with effects such as increased liver and kidney weights and decreased prostate weights occurring at higher doses.[1]

This compound did not affect reproductive function in a multi-generation rat study.[1][14] Developmental toxicity was not observed in the offspring of rats at doses around 5.4 mg/kg/day, but developmental toxicity was noted at a high dose of 120 mg/kg/day.[1] A major metabolite, 3,5-dichloroaniline (3,5-DCA), is considered more toxic and persistent than the parent compound and is classified as a potential carcinogen.[5][9]

Table 3.1: Chronic and Reproductive Toxicity Endpoints for this compound

| Species | Duration/Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |

| Dog | 1-Year Dietary | <0.5 | ~1.5 | Decreased prostate weight, changes in red blood cells. | [1] |

| Rat | 3-Generation Reproduction | 1.25 | 5 | No reduction in fertility or fecundity observed at 5 mg/kg/day. | [1] |

| Rat | Developmental | 5.4 | 120 | Unspecified developmental toxicity. | [1] |

| Rabbit | Developmental | 2.7 | 6 | Dose-related toxicity. | [1] |

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound in non-target organisms is multifaceted, involving endocrine disruption, the induction of oxidative stress, and the perturbation of critical intracellular signaling pathways.

Endocrine Disruption

This compound is recognized as an endocrine-disrupting chemical with anti-androgenic properties.[5][13] Studies in male rats have shown that exposure can delay sexual maturation and decrease testosterone levels.[5][14] Chronic studies have identified toxicity to male reproductive organs, including reduced epididymal spermatozoa.[14]

Cellular Mechanisms of Toxicity

A key mechanism of this compound's toxicity is the induction of oxidative stress. In honey bee midgut cells, this compound inhibits the synthesis of glutathione, leading to an accumulation of reactive oxygen species (ROS).[11][12] This oxidative stress can trigger various forms of cell death, including apoptosis, autophagy, and necrosis.[11][12] Similar effects were observed in porcine trophectoderm and uterine luminal epithelial cells, where this compound caused mitochondrial dysfunction, excessive ROS generation, subsequent DNA damage, and apoptotic cell death.[15]

Caption: Proposed cellular toxicity pathway for this compound.

Disruption of Signaling Pathways

Studies on porcine cell lines have demonstrated that this compound-induced cell death is mediated by alterations in intracellular signal transduction, specifically the PI3K/AKT and MAPK signaling pathways.[15][16] These pathways are crucial for regulating cell survival, proliferation, and apoptosis. Disruption by this compound leads to a cytotoxic response, impairing cellular function and viability.

Caption: Alteration of PI3K/AKT and MAPK signaling by this compound.

Key Experimental Protocols

Standardized guidelines, such as those from the OECD, are typically followed for regulatory toxicology studies.[17] Below are summaries of methodologies used in key studies investigating this compound's effects.

Aquatic Acute Toxicity Testing (Zebrafish)

This protocol aims to determine the median lethal concentration (LC50) of a substance in fish.

-

Test Organism: Adult Zebrafish (Danio rerio).

-

Methodology: A semi-static test method is employed.[10]

-

Procedure:

-

Fish are acclimated to laboratory conditions.

-

Groups of fish are exposed to a range of this compound concentrations and a control (no this compound).

-

The test solutions are renewed periodically (e.g., every 24 hours) to maintain the desired concentrations.

-

Mortality is recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).

-

The LC50 value, the concentration estimated to be lethal to 50% of the test population over the exposure period, is calculated using statistical methods like probit analysis.[10]

-

Honey Bee Midgut Cytotoxicity Assay

This protocol evaluates the cellular effects of a substance on the digestive tract of honey bees.

-

Test Organism: Adult Honey Bee workers (Apis mellifera).

-

Methodology: Oral exposure followed by microscopic and molecular analysis.[12]

-

Procedure:

-

Bees are fed a diet containing a specific concentration of this compound (e.g., the manufacturer-determined LD50) for a set duration (e.g., 12 or 24 hours).[12]

-

After exposure, the midguts of the bees are dissected.

-

For histology, tissues are fixed, processed, and examined using light and transmission electron microscopy to identify cellular changes such as cytoplasmic vacuolization, apoptosis, and necrosis.[12]

-

For molecular analysis, RNA is extracted from midgut cells to assess the expression levels of specific genes of interest (e.g., the autophagy-related gene atg1) via methods like qRT-PCR.[12]

-

Caption: Experimental workflow for a honey bee midgut cytotoxicity assay.

Conclusion

The toxicological profile of this compound in non-target organisms is complex. While its acute toxicity to mammals is low, it poses a moderate risk to avian and aquatic species. Chronic exposure can lead to adverse effects on the liver, kidneys, and reproductive system, driven by its activity as an endocrine disruptor. At the cellular level, this compound induces oxidative stress through the depletion of glutathione and generation of ROS, leading to mitochondrial dysfunction, DNA damage, and cell death. These effects are mediated through the alteration of key signaling pathways, including PI3K/AKT and MAPK. A thorough understanding of these toxicological endpoints and mechanisms is crucial for conducting accurate environmental risk assessments and ensuring the safe use of this fungicide.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound Introduction - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. This compound fungicide [cnagrochem.com]

- 5. Selected Fungicides as Potential EDC Estrogenic Micropollutants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 8. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 9. researchgate.net [researchgate.net]

- 10. Toxicity effects of procymidone, this compound and their metabolite of 3,5-dichloroaniline to zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The fungicide this compound affects midgut cells of non-target honey bee Apis mellifera workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (Ref: ROP 500F) [sitem.herts.ac.uk]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Exposure to this compound induces ROS production and mitochondrial dysfunction in porcine trophectoderm and uterine luminal epithelial cells, leading to implantation defects during early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Environmental Fate and Degradation of Iprodione in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprodione, a dicarboximide fungicide, is widely used in agriculture to control a broad spectrum of fungal diseases. Its persistence and transformation in the soil environment are critical determinants of its potential environmental impact. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound in soil, with a focus on its degradation pathways, the influence of soil properties on its persistence, and the methodologies used to study these processes. Quantitative data on degradation rates and metabolite formation are summarized, and key experimental protocols are detailed to aid in the design and execution of related research.

Introduction

This compound [3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolinecarboxamide] is a contact fungicide that inhibits the germination of fungal spores and the growth of mycelium.[1] Its fate in the soil is governed by a complex interplay of biotic and abiotic processes, including microbial degradation, chemical hydrolysis, and photolysis. Understanding these processes is essential for assessing the environmental risk associated with its use and for developing strategies to mitigate potential contamination of soil and water resources.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties influence its behavior and transport in the soil environment.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃Cl₂N₃O₃ | [2] |

| Molar Mass | 330.17 g/mol | [3] |

| Water Solubility | 12.2 mg/L (at 20 °C) | [2] |

| Vapor Pressure | 3.75 x 10⁻⁹ mm Hg (at 25 °C) | [4] |

| Henry's Law Constant | 3.12 x 10⁻⁹ atm·m³/mol | [4] |

| log Kow | 3.00 | [4] |

| Soil Adsorption Coefficient (Koc) | ~700 cm³/g | [4] |

Degradation of this compound in Soil

The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic pathways. The rate of degradation is typically expressed as a half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.

Abiotic Degradation

Abiotic degradation of this compound in soil primarily occurs through hydrolysis and photolysis.

-

Hydrolysis: this compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH values. In sterile control media, this compound has been observed to transform into a hydantoic acid and an this compound isomer.[1][5]

-

Photolysis: this compound is readily degraded by UV light.[1] Photodegradation on the soil surface can be a significant dissipation pathway, especially for surface-applied this compound. The process can be influenced by soil properties and the intensity of solar radiation.[6]

Biotic Degradation

Microbial degradation is the primary mechanism for the dissipation of this compound in most soil environments.[7] A diverse range of soil microorganisms, including bacteria and fungi, are capable of degrading this compound. Several bacterial strains with the ability to degrade this compound have been isolated and characterized, including species of Arthrobacter, Pseudomonas, Achromobacter, Microbacterium, and Azospirillum.[5][7][8][9][10]

Repeated applications of this compound can lead to an accelerated rate of degradation in soil, a phenomenon known as enhanced biodegradation. This is due to the enrichment of microbial populations capable of utilizing this compound as a source of carbon and/or nitrogen.[3][11]

Degradation Pathways and Metabolites

The degradation of this compound in soil proceeds through a series of intermediates, ultimately leading to the formation of 3,5-dichloroaniline (3,5-DCA). The major biotic and abiotic degradation pathways are illustrated below.

Biotic Degradation Pathway

The primary biotic degradation pathway of this compound involves the initial hydrolysis of the amide bond, followed by the opening of the imidazolidine ring. The key metabolites in this pathway are:

-

N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine (Metabolite II): Formed by the removal of the isopropylcarbamoyl group.[5][7]

-

3,5-dichlorophenylurea acetic acid (Metabolite III): Formed by the cleavage of the imidazolidine ring of Metabolite II.[5][7]

-

3,5-dichloroaniline (3,5-DCA): The final major metabolite, formed from the breakdown of Metabolite III.[1][5]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. This compound | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Degradation of this compound by a soil Arthrobacter-like strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of this compound by a novel strain Azospirillum sp. A1-3 isolated from Tibet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdpr.ca.gov [cdpr.ca.gov]

- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 10. epa.gov [epa.gov]

- 11. Enhanced degradation of this compound and vinclozolin in soil | Semantic Scholar [semanticscholar.org]

Iprodione's Impact on Plant Physiology and Metabolism: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprodione, a dicarboximide fungicide, is widely utilized in agriculture to control a broad spectrum of fungal diseases. Its primary mode of action in fungi involves the inhibition of the MAP/Histidine-Kinase in osmotic signal transduction, disrupting spore germination and mycelial growth.[1] While its fungicidal properties are well-established, its effects on the physiology and metabolism of the host plants are complex and multifaceted. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with plants, focusing on its physiological and metabolic consequences. This document synthesizes available data on its impact on photosynthesis, respiration, hormonal regulation, and stress responses, supported by detailed experimental methodologies and visual representations of the underlying pathways.

Core Mechanism of Action (Fungicidal)

This compound is classified as a Fungicide Resistance Action Committee (FRAC) Group 2 fungicide.[1] Its primary target in susceptible fungi is the MAP/Histidine-Kinase, a key component of the high osmolarity glycerol (HOG) signaling pathway. This pathway is crucial for fungi to adapt to osmotic stress. By inhibiting this kinase, this compound disrupts the downstream signaling cascade, leading to a failure in osmotic regulation and ultimately, cell death. Studies on Bipolaris maydis have shown that this compound treatment leads to the upregulation of the histidine kinase (hk) and Ssk2-type mitogen-activated protein kinase (ssk2) genes, which are involved in the osmotic pressure-related regulation pathway.[2][3]

Effects on Plant Physiology

While designed to target fungi, this compound can also exert significant physiological effects on host plants. These effects are often dose-dependent and can vary between plant species.

Photosynthesis

This compound application can negatively impact photosynthetic processes. At higher concentrations, it has been observed to cause a gradual decrease in chlorophyll a, chlorophyll b, and carotenoid concentrations in strawberry leaves.[4] This reduction in photosynthetic pigments can lead to a decrease in net photosynthesis.[4] The proposed mechanisms for this inhibition include the disturbance of CO2-independent Hill reactions or the uncoupling of photosynthetic electron flow from phosphorylation, which hinders ATP formation.

Respiration

The direct effects of this compound on plant respiration are not as well-documented as its impact on photosynthesis. However, some fungicides are known to inhibit mitochondrial oxygen uptake.[5] For instance, a study on porcine trophectoderm and uterine luminal epithelial cells demonstrated that this compound can cause mitochondrial dysfunction.[3] This suggests a potential for this compound to interfere with the mitochondrial respiratory chain in plants, although further research is needed to confirm the specific targets and the extent of this inhibition.

Growth and Development

The influence of this compound on plant growth is variable. At recommended doses, it may not cause significant reductions in vegetative growth and can even enhance marketable fruit yield in some cases, such as in strawberries.[6] However, higher concentrations can have detrimental effects, leading to reduced leaf area, decreased leaf dry mass, and increased flower abscission.[4][6] In studies on Allium cepa, this compound has been shown to have cytogenotoxic effects, inhibiting the mitotic index and affecting root growth by blocking the cell cycle in the G1 phase and increasing chromosomal aberrations.[7]

Effects on Plant Metabolism

This compound can induce significant shifts in plant metabolic pathways, particularly those related to stress response and secondary metabolite production.

Oxidative Stress Response

A common plant response to chemical stressors is the generation of reactive oxygen species (ROS), leading to oxidative stress. This compound has been shown to induce ROS production.[8] In response to this, plants activate their antioxidant defense systems. This includes the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX). While direct quantitative data for this compound's effect on these specific enzymes in plants is limited, the induction of oxidative stress implies their involvement. In a study on the fungus Alternaria alternata, growth in the presence of this compound increased the activities of superoxide dismutase and glutathione reductase.[9]

Secondary Metabolism

Plants often respond to stress by increasing the production of secondary metabolites. In strawberries treated with this compound, a significant increase in the concentration of total soluble phenols and anthocyanins has been observed, particularly at the initial stages after application.[4] These compounds have antioxidant properties and can help mitigate the oxidative damage caused by the fungicide.

Hormonal Regulation

The interplay between this compound and plant hormones is an area requiring further investigation. Plant hormones such as auxins, cytokinins, and abscisic acid are central to regulating growth, development, and stress responses.[8][10][11] Given that this compound can impact these processes, it is plausible that it also modulates plant hormone biosynthesis and signaling pathways. For example, auxin-induced ethylene production can trigger abscisic acid biosynthesis, leading to growth inhibition.[12] Stress conditions are known to alter the balance of these hormones, and the oxidative stress induced by this compound could be a trigger for such changes.

Metabolic Degradation of this compound in Plants

When applied to plants, this compound can be absorbed and metabolized. The primary metabolic pathway involves the transformation of this compound into several byproducts. In various plant materials, the residues of concern include the parent this compound, its isomer RP-30228, and its metabolite RP-32490.[13] In soil and microbial cultures, the degradation pathway has been more extensively studied, with identified metabolites including N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine (metabolite I) and 3,5-dichlorophenylurea acetic acid (metabolite II), ultimately leading to 3,5-dichloroaniline (3,5-DCA).[1][7][14][15][16] While the complete metabolic pathway within various plant species is not fully elucidated, 3,5-dichloroaniline has been reported as a main metabolite in plants.

Data Presentation

Table 1: Quantitative Effects of this compound on Strawberry Plant Physiology

| Parameter | Treatment | Observation | Reference |

| Photosynthetic Pigments | |||

| Chlorophyll a & b | Increasing this compound concentration | Gradual decrease | [4] |

| Carotenoids | Increasing this compound concentration | Gradual decrease | [4] |

| Secondary Metabolites | |||

| Total Soluble Phenols | All this compound doses (initial time) | Significant increase | [4] |

| Anthocyanins | All this compound doses (initial time) | Significant increase | [4] |

| Growth Parameters | |||

| Leaf Area | High this compound concentration | Negative effect | [4][6] |

| Leaf Dry Mass | High this compound concentration | Negative effect | [4][6] |

| Flowers Abscission (%) | High this compound concentration | Increased | [4][6] |

| Fruit Quality | |||

| Ascorbic Acid | 1RD and 1.5RD of this compound | Increased | [4] |

| Titratable Acidity | 1RD and 1.5RD of this compound | Increased | [4] |

| Total Soluble Solids | All this compound doses | Decreased | [4] |

| Total Sugars | All this compound doses | Decreased | [4] |

RD = Recommended Dose

Experimental Protocols

Analysis of this compound and its Metabolites in Plant Tissues

A common method for the determination of this compound and its metabolites (RP-30228 and RP-32490) in plant products involves extraction with acetonitrile, followed by cleanup and analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.[17] More recent and sensitive methods utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][13][18][19]

Protocol Outline (HPLC-UV):

-

Extraction: Homogenize plant samples with acetonitrile.

-

Partitioning: Partition the extract with hexane to remove nonpolar interferences.

-

Cleanup: Use a Florisil column for further cleanup of the acetonitrile/water phase.

-

Analysis: Evaporate the eluate and redissolve in a suitable solvent for injection into an HPLC system equipped with a UV detector.

Measurement of Photosynthetic Pigments

-

Extraction: Extract chlorophylls and carotenoids from leaf tissue using a solvent such as 96% ethanol or acetone.[20]

-

Spectrophotometry: Measure the absorbance of the extract at specific wavelengths (e.g., 664 nm and 648 nm for chlorophylls in ethanol).

-

Quantification: Use established equations to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids.[20]

Assessment of Oxidative Stress

6.3.1. Lipid Peroxidation (Malondialdehyde - MDA Assay):

-

Extraction: Homogenize plant tissue in a trichloroacetic acid (TCA) solution.

-

Reaction: Add thiobarbituric acid (TBA) reagent to the extract and heat.

-

Spectrophotometry: Measure the absorbance of the pink-colored MDA-TBA adduct at 532 nm and correct for non-specific absorbance at 600 nm.[21]

6.3.2. Antioxidant Enzyme Activity Assays (SOD, CAT, APX):

-

Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., potassium phosphate buffer) containing protease inhibitors. Centrifuge to obtain the crude enzyme extract.[21]

-

Superoxide Dismutase (SOD) Activity: Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by the enzyme extract at 560 nm.[22]

-

Catalase (CAT) Activity: Monitor the decomposition of hydrogen peroxide (H2O2) by measuring the decrease in absorbance at 240 nm.[22]

-

Ascorbate Peroxidase (APX) Activity: Determine the rate of ascorbate oxidation by monitoring the decrease in absorbance at 290 nm.[23]

Visualization of Pathways and Workflows

References

- 1. Proteome Changes Induced by this compound Exposure in the Pesticide-Tolerant Pseudomonas sp. C9 Strain Isolated from a Biopurification System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the antifungal activity of the dicarboximide fungicide this compound against Bipolaris maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Monitoring wheat mitochondrial compositional and respiratory changes using Fourier transform mid-infrared spectroscopy in response to agrochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. idosi.org [idosi.org]

- 7. Novel insights into the metabolic pathway of this compound by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Auxin Interactions with Other Hormones in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. ez.restek.com [ez.restek.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic Profiling and Comparative Proteomic Insight in Respect of Amidases during this compound Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. shimadzu.com [shimadzu.com]

- 19. agilent.com [agilent.com]

- 20. ls.manchester.ac.uk [ls.manchester.ac.uk]

- 21. scielo.br [scielo.br]

- 22. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

History and development of Iprodione as a fungicide

An In-depth Technical Guide to the History and Development of Iprodione as a Fungicide

Introduction

This compound is a broad-spectrum dicarboximide contact fungicide that has been a significant tool in agriculture for the management of a wide variety of fungal diseases.[1][2] It is utilized on a diverse range of crops, including vegetables, fruits, and ornamental plants, as well as in turf management.[1][3][4][5] This technical guide provides a comprehensive overview of the history, development, mechanism of action, synthesis, and toxicological profile of this compound.

History and Development

This compound was originally developed by Rhône-Poulenc Agrochimie.[2][5][6] The dicarboximide class of fungicides, to which this compound belongs, was introduced in the 1970s.[6][7] this compound itself was first registered for use in the United States in 1979.[8] Over the years, it has been marketed under various trade names, including Rovral and Chipco 26019.[1][2][5] While initially protected by patents, by 2004, there were no longer any composition patents on this compound.[2][5] Subsequently, it was discovered that this compound also possesses nematicidal properties, leading to new patent applications for this use.[2][5][9]

Chemical and Physical Properties

This compound is a synthetic compound characterized as a colorless and odorless crystal.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3-(3,5-dichlorophenyl)-N-(1-methylethyl)2,4-dioxo-1-imidazoline-carboxamide | [1] |

| CAS Number | 36734-19-7 | [1] |

| Molecular Formula | C₁₃H₁₃Cl₂N₃O₃ | [5][10] |

| Molecular Weight | 330.17 g/mol | [1] |

| Melting Point | 136 °C | [1] |

| Water Solubility | 13 mg/L at 20 °C | [1] |

| Vapor Pressure | <0.133 mPa at 20 °C | [1] |

| Octanol-Water Partition Coefficient (Kow) | 3.1004 at 20 °C | [1] |

Mechanism of Action

This compound is classified as a Group 2 fungicide by the Fungicide Resistance Action Committee (FRAC), and its mode of action involves the inhibition of MAP/Histidine-Kinase in osmotic signal transduction.[9][10] It functions as a contact fungicide with both protective and curative properties.[9][11] The primary mechanism involves the disruption of fungal cell processes by inhibiting the germination of spores and the growth of mycelium.[1][11][12] Studies suggest that this compound's fungicidal activity is not due to a direct effect on energy production, respiration, or DNA synthesis, but rather an undefined effect on nuclear division.[2]

Caption: this compound's Mechanism of Action on Fungal Cells.

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process.[13] It begins with the preparation of key intermediates, such as 3,5-dichlorobenzoic acid.[13] This is followed by the formation of a hydantoin ring, which is then coupled with the dichlorobenzoic acid derivative to form the final this compound molecule.[13]

Caption: Simplified Synthesis Pathway of this compound.

Fungicidal Spectrum

This compound is effective against a broad spectrum of fungal pathogens.[3][14] It is widely used to control diseases such as gray mold (Botrytis cinerea), brown rot (Monilinia spp.), and various leaf and fruit rots.[3][9][12]

Crops on which this compound is commonly used include:

-

Fruits: Grapes, strawberries, stone fruit, caneberries, and bushberries.[3][9]

-

Vegetables: Lettuce, carrots, onions, garlic, potatoes, and beans.[3][9]

-

Other Crops: Almonds, rice, cotton, peanuts, and ornamentals.[9]

-

Turf: Golf courses, sod farms, and residential and non-residential turfgrass.[9]

Resistance to this compound

The development of resistance to this compound is a significant concern in its continued use.[7][9][15] Resistance in fungi, such as Sclerotinia homoeocarpa and Botrytis cinerea, has been linked to several molecular mechanisms.[15][16] These include point mutations in the target histidine kinase gene (Shos1 or Bos1) and the overexpression of ATP-binding cassette (ABC) multidrug efflux transporters like ShPDR1.[15][16]

Caption: Mechanisms of Fungal Resistance to this compound.

Toxicological Profile

This compound exhibits low to moderate acute toxicity.[1][17] The following table summarizes key toxicological data.

| Toxicity Type | Test Organism | Value | Reference |

| Acute Oral LD50 | Rat | 3500 mg/kg | [1] |

| Acute Oral LD50 | Mouse | 4000 mg/kg | [1] |

| Acute Oral LD50 | Rabbit | >4400 mg/kg | [1] |

| Acute Dermal LD50 | Rat | >2500 mg/kg | [1] |

| Acute Dermal LD50 | Rabbit | >1000 mg/kg | [1] |

| 4-hour Inhalation LC50 | Rat | >3.3 mg/L | [1] |

| Acute Oral LD50 (Birds) | Bobwhite Quail | 930 mg/kg | [1] |

| LC50 (Fish) | Sunfish | 2.25 mg/L | [1] |

| LC50 (Fish) | Rainbow Trout | 6.7 mg/L | [1] |

Chronic toxicity studies in rats and dogs have shown no ill effects at dietary doses of approximately 60 mg/kg/day over 1.5 years.[1] However, some studies have indicated potential effects on the liver, adrenals, and reproductive organs in animals at higher doses.[17][18] this compound is classified as "Likely to be Carcinogenic to Humans" by the U.S. Environmental Protection Agency based on liver tumors in mice and Leydig cell tumors in rats.[18]

Environmental Fate

This compound has a relatively short half-life in soil, ranging from less than 7 to over 60 days, with a representative half-life of about 14 days.[1][19] Its degradation rate can be influenced by soil acidity, clay content, and previous pesticide treatment history.[1] The compound is moderately to well-sorbed by most soils, which, combined with its short half-life, indicates a low potential for groundwater contamination.[1] In water, this compound breaks down rapidly under aerobic conditions and is readily degraded by UV light.[1] The primary metabolite in plants is 3,5-dichloroaniline.[1][18]

Experimental Protocols

Detailed experimental protocols for the synthesis and fungicidal testing of this compound are proprietary and not extensively detailed in publicly available literature. However, a general workflow for assessing the fungicidal activity of a compound like this compound can be outlined.

Caption: General Workflow for Fungicidal Activity Assay.

Methodology for Fungicidal Activity Assay (General Overview):

-

Fungal Isolates: Obtain pure cultures of the target fungal pathogens.

-

Media Preparation: Prepare a suitable growth medium, such as potato dextrose agar (PDA).

-

This compound Solutions: Prepare stock solutions of this compound in an appropriate solvent and create a series of dilutions.

-

Agar Dilution Method: Incorporate the different concentrations of this compound into the molten agar before pouring it into Petri dishes.

-

Inoculation: Place a small plug of the fungal mycelium or a suspension of spores onto the center of the solidified, this compound-amended agar.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth.

-

Data Collection: Measure the diameter of the fungal colony at regular intervals.

-

Analysis: Calculate the effective concentration required to inhibit 50% of fungal growth (EC50) to determine the efficacy of this compound against the specific pathogen.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound Introduction - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 3. How this compound Protects Crops from Fungal Diseases Effectively [jindunchemical.com]

- 4. gardennurseryproducts.com.au [gardennurseryproducts.com.au]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. A Short History of Fungicides [apsnet.org]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. solutionsstores.com [solutionsstores.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. How this compound Effectively Protects Crops from Fungal Diseases [jindunchemical.com]

- 11. chemicalwarehouse.com [chemicalwarehouse.com]

- 12. This compound | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound (Ref: ROP 500F) [sitem.herts.ac.uk]

- 14. This compound fungicide [cnagrochem.com]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 16. Molecular Mechanisms Involved in Qualitative and Quantitative Resistance to the Dicarboximide Fungicide this compound in Sclerotinia homoeocarpa Field Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. This compound Degradation Pathway [eawag-bbd.ethz.ch]

A Comprehensive Technical Guide to the Solubility of Iprodione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of iprodione, a dicarboximide fungicide, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key data and procedural insights.

Executive Summary

This compound is a contact fungicide that inhibits the germination of fungal spores and the growth of fungal mycelium.[1][2] Its efficacy and application are significantly influenced by its solubility in different solvent systems. This document compiles quantitative solubility data, details standardized experimental protocols for solubility determination, and illustrates relevant biological pathways to provide a comprehensive resource for professionals in the field.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolinecarboxamide | [3] |

| CAS Number | 36734-19-7 | [3] |

| Molecular Formula | C₁₃H₁₃Cl₂N₃O₃ | [1] |

| Molecular Weight | 330.17 g/mol | [3] |

| Appearance | Colorless, odorless crystals | [1][3] |

| Melting Point | Approximately 136 °C | [1][3] |

| Water Solubility | 13 mg/L at 20°C | [3] |

Solubility of this compound in Organic Solvents

The solubility of this compound in a range of organic solvents at 20°C is summarized in the table below. This data is crucial for developing formulations, understanding environmental fate, and designing analytical methods.

| Solvent | Solubility (g/L) at 20°C | Source(s) |

| Dichloromethane | 500 | [1][2] |

| Dimethylformamide | 500 | [1][2] |

| 1-Methyl-2-pyrrolidone | 500 | [1] |

| Acetone | 300 - 342 | [1][4][5][6] |

| Acetophenone | 300 | [1][2] |

| Anisole | 300 | [1] |

| Ethyl Acetate | 225 - 230 | [4][5][6] |

| Benzene | 200 | [1][2] |

| Acetonitrile | 150 - 170 | [1][2][4][5][6] |

| Toluene | 150 | [1][2][4][5][6] |

| Ethanol | 25 | [1][2] |

| Methanol | 25 | [1] |

| n-Octanol | 10 | [5] |

| Hexane | 0.59 | [5][6] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent, based on the principles of the shake-flask method, a widely accepted technique for solubility measurement.

4.1 Principle

A surplus of the solid chemical is agitated in the organic solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in a filtered aliquot of the saturated solution is then determined by a suitable analytical method.

4.2 Materials and Apparatus

-

This compound (analytical standard)

-

Organic solvents (HPLC grade or equivalent)

-

Constant temperature water bath or incubator with shaker

-

Glass flasks with airtight stoppers

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

4.3 Procedure

-

Preparation of the Test System: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 20°C). Agitate the flasks for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

-

Sample Collection and Preparation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette. Filter the aliquot immediately using a syringe filter to remove any suspended particles.

-

Analysis: Dilute the filtered saturated solution with the same organic solvent to a concentration within the calibration range of the analytical method. Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Data Reporting: The solubility is reported as the average of at least three replicate determinations, expressed in g/L.

Biological Pathways

5.1 Mode of Action: Fungal Signal Transduction Inhibition

This compound's fungicidal activity stems from its ability to disrupt osmotic signal transduction in fungi. It specifically inhibits the MAP/Histidine-Kinase pathway, which is crucial for the fungus to adapt to changes in its environment.

Caption: this compound inhibits the MAP/Histidine-Kinase in the osmotic signal transduction pathway of fungi.

5.2 Metabolic Degradation Pathway

In soil, this compound can be degraded by microorganisms through a series of metabolic steps. Understanding this pathway is important for assessing its environmental persistence and the formation of potential metabolites.

References

Spectral analysis of Iprodione (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fungicide Iprodione (3-(3,5-dichlorophenyl)-N-(isopropyl)-2,4-dioxoimidazolidine-1-carboxamide) using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The document details the spectral characteristics, experimental methodologies, and data interpretation crucial for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it reveals the chemical environment of individual atoms. For this compound, both ¹H (proton) and ¹³C NMR are essential for confirming its complex structure.

¹H NMR Spectral Data

Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity / Coupling | Assignment |

| 1.25 | Doublet | -CH(CH ₃)₂ (Isopropyl methyl protons) |

| 4.04 | Multiplet | -CH (CH₃)₂ (Isopropyl methine proton) |

| 4.46 | Singlet | -N-CH ₂-C=O (Imidazolidine ring protons) |

| 7.38 | Singlet | Aromatic protons (H at C4' of phenyl ring) |

| 7.42 | Singlet | Aromatic protons (H at C2', C6' of phenyl ring) |

Data sourced from the Human Metabolome Database (HMDB)[1]. The specific assignments are based on standard chemical shift values and structural analysis.

¹³C NMR Spectral Data

Carbon-13 NMR provides information on the different carbon environments within the molecule. The spectrum for this compound was obtained at 100.40 MHz in CDCl₃.[1]

| Chemical Shift (δ) ppm | Assignment |

| 21.0 | -CH(C H₃)₂ (Isopropyl methyl carbons) |

| 47.83 | -C H(CH₃)₂ (Isopropyl methine carbon) |

| 48.5 | -N-C H₂-C=O (Imidazolidine ring carbon) |

| 124.52 | Aromatic C -H (C2', C6' of phenyl ring) |

| 129.07 | Aromatic C -H (C4' of phenyl ring) |

| 135.5 | Aromatic C -Cl (C3', C5' of phenyl ring) |

| 152.0 | -N-C (=O)-N- (Imidazolidine ring carbonyl) |

| 168.0 | -N-C (=O)-NH- (Carboxamide carbonyl) |

| 170.5 | -CH₂-C (=O)-N- (Imidazolidine ring carbonyl) |

Data sourced from the Human Metabolome Database (HMDB)[1]. Assignments are based on typical chemical shift ranges for corresponding functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3300 | N-H Stretch | Amide (N-H) |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2970-2850 | C-H Stretch | Aliphatic C-H (isopropyl, methylene) |

| ~1750-1680 | C=O Stretch | Carbonyls (imide, amide) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1450-1440 | C-H Bend | Methylene (-CH₂-) |

| ~800-600 | C-Cl Stretch | Aryl Halide |

Characteristic absorption ranges are based on standard IR correlation tables. A specific methodology for this compound determination involves measuring the peak area between 1450 and 1440 cm⁻¹[2].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 330.17 g/mol .[3][4]

Mass Spectral Fragmentation Data